3-Methylimidazolidine-2,4-dione chemical properties and structure
3-Methylimidazolidine-2,4-dione chemical properties and structure
An In-depth Technical Guide to 3-Methylimidazolidine-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Methylimidazolidine-2,4-dione, also widely known as 3-methylhydantoin, is a heterocyclic organic compound belonging to the imidazolidine class. It is a derivative of hydantoin (imidazolidine-2,4-dione), a core structural motif present in a variety of biologically active compounds and approved pharmaceuticals.[1][2][3] The strategic methylation at the N-3 position modifies the compound's physicochemical properties, making it a valuable building block in synthetic organic chemistry and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and its role in the development of potential therapeutics, particularly in oncology and neurology.[2]
Chemical Structure and Identifiers
The structural identity of 3-Methylimidazolidine-2,4-dione is defined by a five-membered ring containing two nitrogen atoms and two carbonyl groups, with a methyl group attached to one of the nitrogen atoms.
Table 1: Chemical Identifiers
| Identifier | Value |
|---|---|
| IUPAC Name | 3-methylimidazolidine-2,4-dione[1] |
| Synonyms | 3-Methylhydantoin, Hydantoin, 3-methyl-[1][2][4] |
| CAS Number | 6843-45-4[1][2][4] |
| Molecular Formula | C₄H₆N₂O₂[1][2] |
| Canonical SMILES | CN1C(=O)CNC1=O[1] |
| InChI | InChI=1S/C4H6N2O2/c1-6-3(7)2-5-4(6)8/h2H2,1H3,(H,5,8)[1] |
| InChIKey | MZQQHYDUINOMDG-UHFFFAOYSA-N[1][4] |
Physicochemical Properties
The physical and chemical properties of 3-Methylimidazolidine-2,4-dione are summarized below. These characteristics are crucial for its handling, storage, and application in chemical synthesis and biological assays.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 114.10 g/mol | PubChem[1] |
| Exact Mass | 114.042927438 Da | PubChem[1] |
| Physical Appearance | White to light yellow solid | ChemicalBook[2] |
| Melting Point | 183-184 °C (decomposes) | ChemicalBook[2] |
| Density (Predicted) | 1.284 ± 0.06 g/cm³ | ChemicalBook[2] |
| pKa (Predicted) | 8.75 ± 0.70 | ChemicalBook[2] |
| XLogP3-AA (LogP) | -0.9 | PubChem[1] |
| Topological Polar Surface Area | 49.4 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Storage Temperature | 2-8°C (Refrigerator) | ChemicalBook, Pharmaffiliates[2][5] |
Spectroscopic Profile
The structural elucidation of 3-Methylimidazolidine-2,4-dione is confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): In electron ionization mass spectrometry, the compound exhibits a molecular ion peak [M]⁺ at an m/z of 114, corresponding to its molecular weight.[4]
-
Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum is expected to show two distinct signals:
-
A singlet at approximately 2.9-3.1 ppm, integrating to 3H, corresponding to the N-CH₃ protons.
-
A singlet at approximately 3.9-4.1 ppm, integrating to 2H, for the methylene (-CH₂-) protons in the ring.
-
A broad singlet for the N-H proton, which is exchangeable with D₂O.
-
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum would display four signals:
-
A signal for the methyl carbon (-CH₃) around 25-30 ppm.
-
A signal for the methylene carbon (-CH₂) around 45-50 ppm.
-
Two distinct signals for the two carbonyl carbons (C=O) in the range of 155-175 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands:
-
A sharp peak around 3200-3300 cm⁻¹ for the N-H stretch.
-
Peaks in the 2850-3000 cm⁻¹ region for C-H stretching.
-
Strong, sharp absorption bands around 1700-1780 cm⁻¹ corresponding to the two C=O (carbonyl) stretches.
-
Synthesis and Experimental Protocols
3-Methylimidazolidine-2,4-dione can be synthesized via the selective N-methylation of the parent hydantoin ring. The following protocol describes a common laboratory-scale synthesis.
General Synthesis Workflow
The synthesis involves the deprotonation of hydantoin followed by alkylation with a methylating agent.
Detailed Experimental Protocol
This protocol is adapted from established methods for the N-alkylation of hydantoins.[6]
Materials and Reagents:
-
Imidazolidine-2,4-dione (Hydantoin)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa, needles, and an inert gas inlet
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask containing a magnetic stir bar is charged with imidazolidine-2,4-dione (1.0 equivalent). The flask is then flushed with argon or nitrogen to establish an inert atmosphere.
-
Solvent and Base Addition: Anhydrous DMF is added to dissolve the hydantoin. The solution is cooled to 0°C using an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise, ensuring the internal temperature does not exceed 5°C. The mixture is stirred at 0°C for 30 minutes.
-
Methylation: Methyl iodide (1.1 equivalents) is added dropwise to the stirred suspension at 0°C. After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is stirred for 12-16 hours.
-
Reaction Quenching: The reaction is monitored by TLC. Upon completion, the flask is cooled back to 0°C, and the reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Workup: The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted three more times with ethyl acetate. The combined organic layers are washed sequentially with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is purified by recrystallization or column chromatography to yield pure 3-Methylimidazolidine-2,4-dione.
Role in Drug Discovery and Development
The hydantoin scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. 3-Methylimidazolidine-2,4-dione serves as a key intermediate in the synthesis of more complex hydantoin derivatives. Research has highlighted its utility in designing molecules with potential therapeutic activities.[2][3]
-
Anticancer Activity: It is a precursor for synthesizing hydantoin derivatives evaluated for anticancer properties, including activity against human liver hepatocellular carcinoma (HepG2) cells.[2]
-
Anticonvulsant Activity: The hydantoin ring is the core of the anticonvulsant drug phenytoin. 3-Methylimidazolidine-2,4-dione is used to prepare novel derivatives with potential anticonvulsant effects.[2]
Safety and Handling
3-Methylimidazolidine-2,4-dione is classified as an irritant and requires careful handling in a laboratory setting.[1]
Table 3: GHS Hazard Information
| Category | Information |
|---|---|
| Pictogram(s) | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] H302: Harmful if swallowed.[2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P264: Wash skin thoroughly after handling.[1][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][7] P302+P352: IF ON SKIN: Wash with plenty of water.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7]
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Wash hands thoroughly after handling.[7]
Conclusion
3-Methylimidazolidine-2,4-dione is a well-characterized compound with defined chemical and physical properties. Its primary significance lies in its role as a versatile synthetic intermediate for the creation of novel hydantoin-based molecules. For researchers in drug discovery, particularly those focused on oncology and neurology, this compound represents a valuable starting point for developing new chemical entities with potential therapeutic value. Proper adherence to safety protocols is essential when handling this chemical.
References
- 1. 2,4-Imidazolidinedione, 3-methyl- | C4H6N2O2 | CID 138851 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Imidazolidinedione, 3-methyl- | 6843-45-4 [chemicalbook.com]
- 3. pmf.kg.ac.rs [pmf.kg.ac.rs]
- 4. 2,4-Imidazolidinedione, 3-methyl- [webbook.nist.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. benchchem.com [benchchem.com]
- 7. diamonddiagnostics.com [diamonddiagnostics.com]
